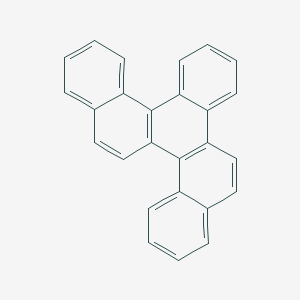

Dibenzo(c,p)chrysene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenzo(c,p)chrysene, also known as this compound, is a useful research compound. Its molecular formula is C26H16 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

DB[c,p]C is notable for being the only hexacyclic PAH with two fjord regions, which are critical for its chemical behavior and biological activity. The synthesis of DB[c,p]C has been achieved through various methods, including photochemical approaches and Suzuki cross-coupling reactions. Recent studies have reported the successful synthesis of DB[c,p]C and its proximate carcinogens, which include trans-1,2-dihydroxy-1,2-dihydro-DB[c,p]C and trans-11,12-dihydroxy-11,12-dihydro-DB[c,p]C .

Table 1: Key Synthetic Routes for Dibenzo(c,p)chrysene

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Cross-Coupling | Utilizes palladium catalysts for coupling reactions | Variable |

| Photochemical Approach | Employs light to induce chemical reactions | High |

| Dimerization of Fluorenone | Involves the reaction of fluorenone derivatives | 82% |

Biological and Environmental Research

DB[c,p]C has garnered attention in toxicological studies due to its high carcinogenic potential. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2A probable human carcinogen. Research indicates that DB[c,p]C exhibits a relative potency factor significantly higher than that of other PAHs like benzo[a]pyrene .

Metabolic Activation Studies

Studies on the metabolic activation of DB[c,p]C have demonstrated that it can form DNA adducts in human cells, which are critical indicators of potential carcinogenicity. For instance, research conducted on MCF-7 human mammary carcinoma cells revealed low levels of DNA adducts upon exposure to DB[c,p]C, suggesting a complex interaction between the compound and cellular mechanisms .

Table 2: Summary of Biological Studies on this compound

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Minimal effect on cell proliferation at high concentrations (4.5 µM) |

| DNA Adduct Formation | Low levels detected; indicates potential for mutagenicity |

| Metabolic Pathways | Identified formation of dihydrodiol metabolites |

Applications in Organic Electronics

The unique properties of DB[c,p]C make it a promising candidate for applications in organic electronics. Its twisted naphthalene core allows for effective charge transport, making it suitable for use in organic semiconductors and light-emitting devices .

Electrochemical Properties

Research has shown that substituted derivatives of DB[c,p]C exhibit favorable electrochemical characteristics, which are essential for their application in electronic materials. The stability of radical cations derived from these compounds suggests their potential in developing advanced organic electronic devices .

Table 3: Electrochemical Properties of this compound Derivatives

| Compound | Oxidation Potential (V) | Application Potential |

|---|---|---|

| DBC-H | 0.75 | Organic semiconductor |

| MeO-DBC-1 | 0.80 | Light-emitting diode |

| MeO-DBC-2 | 0.85 | Charge transport material |

Propriétés

Numéro CAS |

196-52-1 |

|---|---|

Formule moléculaire |

C26H16 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene |

InChI |

InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H |

Clé InChI |

RJXPMUHZQGSTIM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |

Key on ui other cas no. |

196-52-1 |

Synonymes |

DB(c,p)C dibenzo(c,p)chrysene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.